![molecular formula C27H32O3 B1201729 Estradiol-17-phenylpropionate CAS No. 26443-03-8](/img/structure/B1201729.png)
Estradiol-17-phenylpropionate
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Overview
Description
Estradiol-17-phenylpropionate is a steroid ester.
Scientific Research Applications
Neuroprotection in Parkinson's Disease
Estradiol, including Estradiol-17-phenylpropionate, has shown potential in neuroprotection against Parkinson's disease. The use of estrogen receptor agonists like Estradiol-17-phenylpropionate has been observed to protect against dopamine depletion, a characteristic of Parkinson's disease. For instance, in a mouse model of Parkinson's disease, estradiol was found to inhibit dopamine depletion and promote neuron survival through estrogen receptor activation, specifically ERα (D'Astous et al., 2004), (Bourque et al., 2013).
Cardiovascular Health
Estradiol has been found to inhibit arterial neointimal proliferation, a process related to cardiovascular disease. In a study on rabbits, treatment with estradiol significantly decreased neointimal thickening of vessels, suggesting its potential role in cardiovascular health (Foegh et al., 1994).
Metabolic Effects and Bone Health
Estradiol impacts metabolism and bone health. A metabolomics study indicated that estradiol alters levels of various metabolites, including lipids and amino acid derivatives, in osteoclasts, the cells responsible for bone resorption. This suggests a role in mitigating osteoporosis and other bone-related conditions (Xiaoyan Liu et al., 2015).
Influence on RNA Synthesis and Nuclear Protein Phosphorylation
Estradiol has been shown to affect RNA synthesis and nuclear protein phosphorylation in rat liver, highlighting its influence on gene expression and cellular function (Dimitrov Oa et al., 1990).
Neuroprotective Activity
Estradiol demonstrates potent neuroprotective activity, potentially important for preventing and treating neurodegenerative diseases like Alzheimer's. It has been shown to protect neurons from oxidative stress-induced cell death, which is crucial for maintaining brain health (Behl et al., 1995).
properties
CAS RN |
26443-03-8 |
---|---|
Product Name |
Estradiol-17-phenylpropionate |
Molecular Formula |
C27H32O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H32O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3/t22-,23-,24+,25+,27+/m1/s1 |
InChI Key |
LQWSQQKTZLDGME-RYIFMDQWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Other CAS RN |
26443-03-8 |
Pictograms |
Irritant; Health Hazard |
synonyms |
estradiol phenylpropionate estradiol-17-phenylpropionate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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